Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside
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Overview
Description
Preparation Methods
The synthesis of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves several steps. The process typically begins with the protection of the hydroxyl groups of mannopyranoside using benzyl groups. The trityl group is then introduced to protect the 6-OH position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps
Chemical Reactions Analysis
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit specific enzymes and pathogens.
Mechanism of Action
The mechanism of action of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for drug development.
Comparison with Similar Compounds
Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside can be compared with other similar compounds, such as:
Methyl-2,3,4-tri-O-benzyl-6-O-trityl-alpha-D-glucopyranoside: Similar in structure but differs in the sugar moiety.
2,3,4,6-Tetra-O-benzyl-alpha-D-mannopyranose: Lacks the trityl group but has similar benzyl protection.
The uniqueness of this compound lies in its specific protective groups, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Properties
IUPAC Name |
2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIUINDNNLVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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